molecular formula C32H36N2O5 B15094532 benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B15094532
M. Wt: 528.6 g/mol
InChI Key: XSOUEGBLZLHHGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinapril benzyl ester maleate involves multiple steps. One method includes the conversion of quinapril benzyl ester maleate salt to quinapril benzyl ester. This process involves dissolving the residue of quinapril benzyl ester in ethanol, followed by the addition of 10% palladium on carbon (Pd/C) and tertiary butyl amine .

Industrial Production Methods

Industrial production methods for quinapril benzyl ester maleate are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinapril benzyl ester maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving quinapril benzyl ester maleate include palladium on carbon (Pd/C) and tertiary butyl amine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major product formed from the reactions involving quinapril benzyl ester maleate is quinapril hydrochloride .

Comparison with Similar Compounds

Similar Compounds

    Enalapril maleate: Another ACE inhibitor used in the treatment of hypertension and heart failure.

    Lisinopril: An ACE inhibitor with similar applications in the treatment of hypertension and heart failure.

    Ramipril: Another ACE inhibitor used for similar medical conditions.

Uniqueness

Quinapril benzyl ester maleate is unique in its specific chemical structure, which allows it to be used in the preparation of quinapril hydrochloride . Its stability and efficacy in inhibiting ACE make it a valuable compound in both research and pharmaceutical applications .

Properties

IUPAC Name

benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOUEGBLZLHHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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